molecular formula C21H20ClN3O4S B2597223 N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide CAS No. 450340-97-3

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2597223
CAS No.: 450340-97-3
M. Wt: 445.92
InChI Key: YDJJXFPBYIREMA-UHFFFAOYSA-N
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Description

N-(2-(3-Chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group at position 2 and a 3,4,5-trimethoxybenzamide moiety at position 2. The 3-chlorophenyl substituent introduces electron-withdrawing effects, which may influence electronic distribution and intermolecular interactions.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c1-27-17-7-12(8-18(28-2)19(17)29-3)21(26)23-20-15-10-30-11-16(15)24-25(20)14-6-4-5-13(22)9-14/h4-9H,10-11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJJXFPBYIREMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. The process often starts with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the 3-chlorophenyl and 3,4,5-trimethoxybenzamide groups. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its specific chemical properties may be beneficial.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism by which N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide and its analogs:

Compound Core Structure Substituents Synthetic Route Reported Bioactivity
Target Compound Thieno[3,4-c]pyrazole - 3-Chlorophenyl (position 2)
- 3,4,5-Trimethoxybenzamide (position 3)
Likely derived from oxazolone intermediates and aromatic amines (analogous to ) Not reported in evidence
N-[2-(3-Chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide Thieno[3,4-c]pyrazole - 3-Chlorophenyl (position 2)
- 2-Fluorobenzamide (position 3)
Undisclosed in evidence; likely similar condensation approach No bioactivity data provided
N-(1-(Furan-2-yl)-3-(2-(3-hydroxybenzoyl)hydrazinyl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (4a) Oxazolone-derived enone - Furan-2-yl
- 3-Hydroxybenzoyl hydrazinyl
- 3,4,5-Trimethoxybenzamide
Reflux of oxazolone with aryl carbohydrazide in ethanol Cytotoxic activity (specific data omitted)
N-[1-(Furan-2-yl)-3-oxo-3-(arylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a–e) Oxazolone-derived enone - Furan-2-yl
- Aromatic amines (e.g., phenyl, 4-methylphenyl)
- 3,4,5-TMB
Reflux of oxazolone with aromatic amines in ethanol Anticancer potential (no quantitative data)

Key Observations:

Structural Variations: The target compound’s thienopyrazole core distinguishes it from oxazolone-derived analogs (e.g., compounds 4a–e in ), which exhibit less rigid enone scaffolds. The 3,4,5-trimethoxybenzamide group is shared with oxazolone derivatives but contrasts with the 2-fluorobenzamide in the thienopyrazole analog .

Synthetic Methods: The target compound’s synthesis likely mirrors procedures in , involving condensation of oxazolone intermediates with aromatic amines.

Bioactivity Implications: The 3-chlorophenyl group in the target compound and its analog may improve target binding via hydrophobic interactions, a feature absent in furan-containing analogs .

Research Findings and Limitations

  • Biological Data : Cytotoxicity and anticancer activities are mentioned for oxazolone derivatives , but quantitative results (e.g., IC50 values) are omitted, limiting comparative analysis.

Biological Activity

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from recent studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C20H22ClN3O4S
  • Molecular Weight : 421.92 g/mol
  • CAS Number : 893937-47-8

Structural Features

The compound features a thieno[3,4-c]pyrazole core with a chlorophenyl group and a trimethoxybenzamide moiety, which may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[3,4-c]pyrazole derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-712.5Apoptosis
Compound BHeLa8.9Cell cycle arrest
Target CompoundA54910.2Apoptosis

Antimicrobial Activity

Thieno[3,4-c]pyrazole derivatives have also been evaluated for antimicrobial properties. In vitro studies indicate that these compounds exhibit moderate to good activity against various bacterial strains.

Table 2: Antimicrobial Activity of Thieno[3,4-c]pyrazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL
Target CompoundP. aeruginosa25 µg/mL

Neuropharmacological Effects

Research has indicated potential neuropharmacological effects of thieno[3,4-c]pyrazole derivatives, including anticonvulsant and anxiolytic activities. These effects may be attributed to the modulation of neurotransmitter systems.

Case Study: Anticonvulsant Activity

A study conducted on a related compound demonstrated significant anticonvulsant activity in the maximal electroshock seizure (MES) model, with an effective dose (ED50) lower than that of standard medications like phenobarbital.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Substituents on the benzamide moiety and modifications on the thieno[3,4-c]pyrazole core have been shown to enhance or diminish activity.

Table 3: Structure-Activity Relationship Insights

ModificationEffect on Activity
Methoxy group additionIncreased anticancer activity
Chlorine substitutionEnhanced antimicrobial effects
Benzamide variationAltered neuropharmacological profile

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